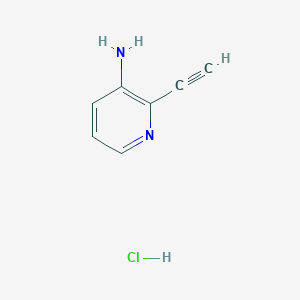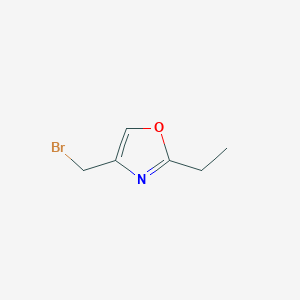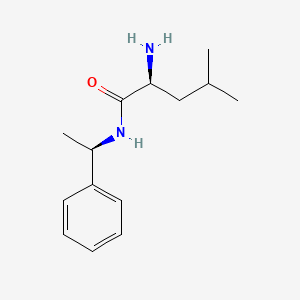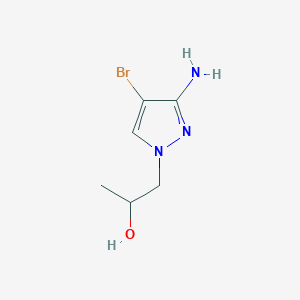
3-(Bromomethyl)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)decane is an organic compound with the molecular formula C11H23Br It is a brominated alkane, where a bromomethyl group is attached to the third carbon of a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)decane typically involves the bromination of 3-methyldecane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows: [ \text{C10H21CH3} + \text{Br2} \rightarrow \text{C10H21CH2Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)decane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). [ \text{C10H21CH2Br} + \text{Nu}^- \rightarrow \text{C10H21CH2Nu} + \text{Br}^- ]
Common Reagents and Conditions:
Hydroxide Ions (OH-): Typically used in aqueous or alcoholic solutions.
Cyanide Ions (CN-): Often used in the form of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Alkoxides (RO-): Used in alcoholic solvents corresponding to the alkoxide.
Major Products:
Alcohols: When reacted with hydroxide ions.
Nitriles: When reacted with cyanide ions.
Ethers: When reacted with alkoxides.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)decane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The primary mechanism of action for 3-(Bromomethyl)decane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds, replacing the carbon-bromine bond.
Vergleich Mit ähnlichen Verbindungen
1-Bromodecane: Similar in structure but with the bromine atom attached to the first carbon.
2-Bromodecane: Bromine atom attached to the second carbon.
3-Chloromethyldecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-(Bromomethyl)decane is unique due to the position of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it undergoes. The presence of the bromomethyl group allows for specific synthetic transformations that are not possible with other isomers.
Eigenschaften
Molekularformel |
C11H23Br |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
3-(bromomethyl)decane |
InChI |
InChI=1S/C11H23Br/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
HXWLQRAVUCMLHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)


![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)








